4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Catalog No.
S825880
CAS No.
839677-18-8
M.F
C13H19N3O
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide

CAS Number

839677-18-8

Product Name

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)

InChI Key

LVPZFCXMYKDYOG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
  • Availability: Scientific research databases like PubChem do not indicate any known biological activity or current research areas for this molecule [].
  • Structural Similarities: Researchers may investigate 4-[(4-Methylpiperazin-1-yl)methyl]benzamide due to structural similarities to other molecules with known bioactivity. However, identifying specific research applications would require further investigation in patent databases or private research not publicly available.

Future Research Directions:

Given the structural features of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, researchers might explore potential applications in areas like:

  • Medicinal Chemistry: The molecule contains a piperazine ring, a common functional group in many pharmaceuticals. Investigating interactions with specific biological targets might reveal potential drug candidates [].
  • Material Science: The aromatic ring and amine groups could be useful for designing new materials with specific properties.

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a chemical compound characterized by its structural formula, which includes a benzamide group and a 4-methylpiperazine moiety. Its molecular formula is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of approximately 233.31 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.

, primarily involving its amide functional group. Key reactions include:

  • Reductive Alkylation: This reaction allows for the introduction of the piperazine moiety into the benzamide structure, enhancing its biological activity .
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine .
  • Nucleophilic Substitution: The benzamide can participate in nucleophilic substitution reactions, particularly with electrophiles, allowing for further functionalization of the aromatic ring.

4-[(4-Methylpiperazin-1-yl)methyl]benzamide exhibits notable biological activities, particularly as an inhibitor of specific kinases. Its structural similarity to imatinib, a well-known kinase inhibitor used in cancer treatment, suggests potential anticancer properties. Studies indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and survival, making them valuable in cancer therapeutics .

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide can be achieved through various methodologies:

  • Direct Reductive Alkylation: A practical method involves the reductive alkylation of 1-methylpiperazine with appropriate aldehydes or ketones to form the desired product .
  • Convergent Synthesis: This method utilizes multiple synthetic routes converging at a common intermediate, which can enhance yield and purity.
  • Amidation Reactions: The formation of the amide bond can be accomplished through reactions between carboxylic acids and amines, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

The primary applications of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide include:

  • Pharmaceutical Development: As an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
  • Research Tool: Utilized in biochemical assays to study enzyme interactions and signaling pathways.
  • Potential Anticancer Agent: Due to its structural similarity to known anticancer compounds, it may be investigated for new therapeutic uses.

Interaction studies have shown that 4-[(4-Methylpiperazin-1-yl)methyl]benzamide can bind to specific protein targets involved in cancer progression. These studies typically employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within active sites of target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines, assessing parameters like cell viability and apoptosis.

Research indicates that variations in substituents on the benzamide structure can significantly influence binding efficacy and selectivity for target proteins .

Several compounds share structural features with 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
ImatinibC29H31N7OA potent kinase inhibitor used in chronic myeloid leukemia treatment.
N-(3-Carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamideC21H28N6OContains additional carbamimidamido group enhancing activity against certain kinases .
4-(Pyridinyl)benzamideC12H10N2OExhibits different biological activity profiles due to pyridine substitution.

The uniqueness of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide lies in its specific piperazine substitution pattern, which enhances its solubility and potential bioactivity compared to other similar compounds.

4-[(4-Methylpiperazin-1-yl)methyl]benzamide emerged as a structurally significant compound during the late 20th century, driven by advancements in heterocyclic chemistry and benzamide derivatization. Early synthetic routes focused on nucleophilic substitution reactions between 4-(chloromethyl)benzamide and N-methylpiperazine, leveraging the reactivity of the benzylic chloride group.

A notable industrial synthesis involves the condensation of 4-bromomethylbenzonitrile with excess N-methylpiperazine in chloroform, followed by hydrolysis with hydrochloric acid to yield the benzamide derivative. Alternative methods include reductive amination of 4-formylbenzoic acid with N-methylpiperazine using sodium borohydride and acetic acid, achieving yields exceeding 90%.

Table 1: Key Synthetic Methods

MethodReagents/ConditionsYieldPuritySource
Nucleophilic substitutionN-methylpiperazine, CHCl₃95%99.7%
Reductive aminationNaBH₄, CH₃COOH90%99.5%
HydrolysisHCl (35%), 90–95°C75%99.9%

Position in Heterocyclic Chemistry

The compound’s piperazine moiety places it within the broader class of nitrogen-containing heterocycles, which constitute 59% of FDA-approved drugs. Piperazine’s chair conformation and equatorial N-H bonds enable stable interactions with biological targets, such as neurotransmitter receptors and kinase enzymes. The benzamide group further enhances hydrogen-bonding capabilities, making the molecule a versatile scaffold for drug design.

In synthetic heterocyclic chemistry, the methylpiperazine side chain serves as a conformational modifier, influencing solubility and bioavailability. For example, the compound’s logP value (2.1) reflects balanced lipophilicity, critical for blood-brain barrier penetration in neurological applications.

Benzamide Derivative Classification

4-[(4-Methylpiperazin-1-yl)methyl]benzamide belongs to the N-substituted benzamide family, characterized by an amide group para to the piperazine-methyl substituent. This structural class includes:

Table 2: Benzamide Derivative Classes

ClassExamplesBiological ActivitySource
AntipsychoticsSulpiride, AmisulprideD2/D3 receptor antagonism
AntiemeticsMetoclopramide, Cisapride5-HT₄ receptor agonism
Kinase inhibitorsImatinib (analog)Bcr-Abl inhibition
Anti-cancer agentsPiperazine-benzamide hybridsGlioblastoma suppression

The compound’s structural similarity to imatinib intermediates highlights its role in tyrosine kinase inhibitor development, particularly in optimizing solubility through piperazine functionalization.

Significance in Piperazine-Containing Molecular Research

Piperazine derivatives are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. 4-[(4-Methylpiperazin-1-yl)methyl]benzamide has been utilized as:

  • A building block for anti-glioblastoma agents, where it inhibits cell proliferation via p16-CDK4/6 pathway modulation.
  • A precursor in synthesizing dopamine D3 receptor agonists, demonstrating 93-fold selectivity over D2 receptors in vitro.
  • A structural template for anti-mycobacterial agents, with piperazine enhancing membrane permeability in Mycobacterium tuberculosis.

Recent studies underscore its utility in covalent inhibitor design, where the benzamide group acts as a warhead targeting cysteine residues in kinases. The compound’s adaptability in hybrid molecule synthesis—such as bergenin-piperazine conjugates—further exemplifies its versatility in oncology and antimicrobial research.

Physical State and Organoleptic Properties

4-[(4-Methylpiperazin-1-yl)methyl]benzamide exists as a solid at room temperature and standard atmospheric pressure [2]. The compound typically appears as a white to pale yellow crystalline powder [3] [4], consistent with the characteristic appearance of related benzamide derivatives [5] [6]. This physical state is attributed to the presence of intermolecular hydrogen bonding between the amide functional groups and the organized crystal lattice structure typical of benzamide compounds [5] [6].

The compound exhibits no distinctive odor under normal conditions [4] [7], which is characteristic of many benzamide derivatives. The crystalline nature of the compound contributes to its stability and handling properties, making it suitable for pharmaceutical applications and research purposes [4] [7].

Molecular Weight and Elemental Analysis

The molecular weight of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is 233.31 g/mol [2] . The compound has a molecular formula of C₁₃H₁₉N₃O [2] , which corresponds to the following elemental composition:

  • Carbon: 13 atoms (66.94% by weight)
  • Hydrogen: 19 atoms (8.21% by weight)
  • Nitrogen: 3 atoms (18.01% by weight)
  • Oxygen: 1 atom (6.86% by weight)

The CAS registry number is 839677-18-8 [2] , providing a unique identifier for this chemical compound. The IUPAC name is 4-[(4-Methylpiperazin-1-yl)methyl]benzamide [2] , which systematically describes the structural arrangement of the molecule.

Solubility Parameters in Various Media

The solubility profile of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide varies significantly across different solvents and pH conditions. The compound demonstrates limited solubility in water at room temperature [2] [4], which is typical for benzamide derivatives with lipophilic substituents [5] [6].

In organic solvents, the compound exhibits enhanced solubility characteristics:

  • Dimethyl sulfoxide (DMSO): Soluble at approximately 200 mg/ml [9] [4]
  • Dimethylformamide (DMF): Soluble at approximately 10 mg/ml [9]
  • Methanol: Slightly soluble [4]
  • Ethanol: Moderate solubility [9]
  • Dichloromethane: Soluble, suitable for recrystallization procedures [10]

The compound shows pH-dependent solubility in aqueous buffer systems. In phosphate buffer at pH 8.0, borate buffer at pH 9.0, and 0.1N hydrochloric acid, the compound demonstrates moderate solubility suitable for spectroscopic analysis [11] [12].

Partition Coefficients and Lipophilicity

The lipophilicity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is characterized by its partition coefficient (logP) between octanol and water. Computational predictions indicate a logP value ranging from 3.2 to 3.8 [13] [14], suggesting moderate lipophilicity. This value is consistent with the structural features of the compound, which includes both hydrophobic aromatic components and hydrophilic amide functionality.

The predicted density of the compound is 1.24 ± 0.1 g/cm³ [3] [4], which is typical for organic compounds containing benzamide structures. The polar surface area is calculated to be 50.8 Ų , indicating moderate polarity that influences both solubility and membrane permeability characteristics.

The compound's pKa is predicted to be 13.66 ± 0.70 [4], indicating weak basic properties primarily associated with the piperazine nitrogen atoms. This value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions.

Spectroscopic Properties

UV-Visible Spectral Characteristics

Ultraviolet-visible spectroscopy reveals that 4-[(4-Methylpiperazin-1-yl)methyl]benzamide exhibits a characteristic maximum absorption wavelength (λmax) at 205 nm [11] [12]. This absorption is attributed to π → π* transitions in the aromatic benzamide system. The compound demonstrates Beer-Lambert law compliance over concentration ranges of 0.1-30 μg/ml in various buffer systems [11] [12].

The molar extinction coefficient at 205 nm is 4.375 × 10⁴ L/mol·cm [11] [12], indicating strong UV absorption characteristic of substituted benzamide compounds. The absorption spectrum extends across the range of 200-300 nm, with additional absorption features potentially arising from n → π* transitions of the amide carbonyl group [11] [12].

Infrared Absorption Bands

Infrared spectroscopy provides detailed information about the functional groups present in 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. Key absorption bands include:

  • Amide C=O stretch: 1647 cm⁻¹ [10]
  • Aromatic C-H stretch: 3050 cm⁻¹ [10]
  • Aliphatic C-H stretch: 2950 cm⁻¹ [10]
  • C-N stretch: 1260-1361 cm⁻¹ [10]
  • N-H stretch: 3419 cm⁻¹ [10]

These spectral features are consistent with the presence of a benzamide core structure substituted with a methylpiperazine moiety [10]. The amide carbonyl stretch at 1647 cm⁻¹ is characteristic of primary amides, while the N-H stretch at 3419 cm⁻¹ confirms the presence of the amide nitrogen [10].

NMR Spectral Assignment

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals:

  • Aromatic protons: δ 7.6-7.8 ppm [15] [10]
  • Amide NH protons: δ 6.2 ppm [15] [10]
  • Piperazine methylene protons: δ 2.3-2.1 ppm [15] [10]
  • N-methyl protons: δ 2.18-2.67 ppm [15] [10]

The aromatic proton signals appear as a multiplet in the expected downfield region, while the piperazine ring protons appear as characteristic multiplets in the aliphatic region [15] [10]. The amide NH protons are observed as a singlet, consistent with primary amide functionality [15] [10].

Mass Spectral Fragmentation Patterns

Mass spectrometry confirms the molecular structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide through molecular ion identification and fragmentation analysis. The molecular ion peak appears at m/z 233.3 [15] [10], consistent with the calculated molecular weight.

The base peak is observed at m/z 175 [15] [10], corresponding to the loss of the piperazine moiety from the molecular ion. This fragmentation pattern is characteristic of compounds containing benzamide structures linked to piperazine derivatives [15] [10]. Additional fragmentation involves the systematic loss of alkyl substituents from the piperazine ring, providing confirmatory evidence for the proposed structure [15] [10].

XLogP3

0.4

Wikipedia

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Dates

Last modified: 08-16-2023

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